molecular formula C8H11N B13439584 N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline

N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline

Cat. No.: B13439584
M. Wt: 132.25 g/mol
InChI Key: CZZZABOKJQXEBO-MDCKYEMWSA-N
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Description

N,N,2,3,5-Pentadeuterio-4,6-bis(trideuteriomethyl)aniline is a deuterated aromatic amine characterized by selective substitution of hydrogen atoms with deuterium. Its structure includes:

  • N,N-pentadeuterio: Two deuterium atoms on the amine group (N–D₂).
  • 2,3,5-pentadeuterio: Three deuterium atoms at positions 2, 3, and 5 on the benzene ring.
  • 4,6-bis(trideuteriomethyl): Two methyl groups at positions 4 and 6, each fully deuterated (CD₃).

This compound is synthetically tailored for applications requiring isotopic labeling, such as NMR spectroscopy, metabolic studies, or pharmaceutical research.

Properties

Molecular Formula

C8H11N

Molecular Weight

132.25 g/mol

IUPAC Name

N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2

InChI Key

CZZZABOKJQXEBO-MDCKYEMWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline typically involves the introduction of deuterium at specific positions on the aniline molecule. One common method is the use of deuterated reagents in a series of substitution reactions. For instance, starting with a deuterated benzene ring, one can introduce deuterium atoms at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of deuterated acids or bases to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of deuterated compounds like this compound may involve large-scale deuterium exchange reactions. These processes are typically carried out in specialized reactors where the aniline precursor is exposed to deuterium gas under high pressure and temperature. Catalysts such as palladium on carbon can be used to enhance the rate of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form deuterated derivatives of aniline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using deuterium gas and a palladium catalyst.

    Substitution: Halogenation using deuterated halogens or alkylation using deuterated alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroaniline, while reduction can produce fully deuterated aniline.

Scientific Research Applications

N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the role of hydrogen atoms in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism by which N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic composition. The presence of deuterium can alter the bond strength and reaction kinetics compared to its non-deuterated counterpart. This can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Tri-p-tolylamine-d21 (CAS 201944-90-3)

Structure :

  • Central aniline core with three p-tolyl (methyl-substituted phenyl) groups.
  • Deuteration : 21 deuterium atoms distributed across all methyl groups (CD₃) and aromatic positions .

Key Differences :

Parameter N,N,2,3,5-Pentadeuterio-4,6-bis(trideuteriomethyl)aniline Tri-p-tolylamine-d21
Deuterium Count 11 (N,N: 2D; ring: 3D; CD₃: 6D) 21 (aromatic + methyl deuteration)
Molecular Formula C₉HₓD₁₁N (estimated) C₂₁D₂₁N
Application Isotopic labeling in small-molecule studies Luminescent materials, NMR probes

Tri-p-tolylamine-d21’s extended conjugation and higher deuteration make it suitable for optoelectronic applications (e.g., organic light-emitting diodes) , whereas the target compound’s simpler structure favors precise isotopic tracing in reaction mechanisms.

2,3,4,6-Tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline (CAS 1020718-93-7)

Structure :

  • Aniline ring with deuterium at positions 2, 3, 4, and 4.
  • A pentadeuteriophenyl group at position 5 .

Key Differences :

Parameter Target Compound CAS 1020718-93-7
Deuteration Sites Amine group + positions 2,3,5 + CD₃ at 4,6 Ring positions 2,3,4,6 + phenyl-D₅
Molecular Weight ~200 g/mol (estimated) 178.28 g/mol
Functionality Focus on methyl deuteration Aromatic deuteration dominance

The absence of methyl deuteration in CAS 1020718-93-7 limits its utility in studying steric or metabolic effects of CD₃ groups, a key advantage of the target compound.

Non-Deuterated Analogues

  • N,N-bis(2,3-epoxypropyl)aniline (CAS 2095-06-9): Contains epoxypropyl groups instead of deuterated methyl groups. Used in polymer chemistry but lacks isotopic labeling utility .

Isotope Effects on Physical Properties

Deuterated compounds exhibit:

  • Higher thermal stability : C–D bonds are stronger than C–H bonds, reducing decomposition rates.
  • Altered solubility : Deuteration increases molecular weight, slightly reducing solubility in polar solvents.
  • NMR advantages : Deuterium’s lower spin quantum number (I=1) eliminates splitting in ¹H-NMR, simplifying spectra .

Pharmaceutical Relevance

Deuterated drugs (e.g., Deutetrabenazine) leverage the kinetic isotope effect to slow metabolism.

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